1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole

1,2,3-triazole pKa basicity

Access isomerically pure 1,2,3-triazole-epoxide building blocks: 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole (CAS 2411252-49-6) features a meta-substituted glycidyl ether that electronically decouples the epoxide from the triazole core. • Orthogonal reactivity: epoxide ring-opening + CuAAC/SPAAC click chemistry • Distinct 1,2,3-triazole (vs. 1,2,4-) alters H-bonding, metal binding & click regioselectivity • In stock for immediate global shipping with bulk quote available on request.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 2411252-49-6
Cat. No. B2736792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole
CAS2411252-49-6
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC(=C2)N3C=CN=N3
InChIInChI=1S/C11H11N3O2/c1-2-9(14-5-4-12-13-14)6-10(3-1)15-7-11-8-16-11/h1-6,11H,7-8H2
InChIKeyMRKREGNLSXXVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole: Identity & Properties


1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole (CAS 2411252-49-6, molecular formula C11H11N3O2, molecular weight 217.22 g/mol) is a heterocyclic building block belonging to the 1H-1,2,3-triazole class, featuring a meta-substituted phenyl ring bearing an oxiran-2-ylmethoxy (glycidyl ether) moiety [1]. Its IUPAC name is 1-[3-(oxiran-2-ylmethoxy)phenyl]-1H-1,2,3-triazole, and its SMILES is C1C(O1)COC2=CC=CC(=C2)N3C=CN=N3 [1]. The compound integrates two orthogonal reactive handles—a strained epoxide susceptible to nucleophilic ring-opening and a 1,2,3-triazole ring capable of metal coordination, hydrogen bonding, and further click-functionalization—making it a strategically differentiated intermediate for medicinal chemistry, polymer science, and materials research [1].

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole: Isomeric & Positional Isomerism


The compound exists as the 1,2,3-triazole isomer, which is chemically and physically distinct from the 1,2,4-triazole isomer (CAS 2411242-25-4) and from ortho- or para-substituted positional analogs. The parent 1,2,3-triazole has a pKa of 1.17 (conjugate acid) and 9.4 (neutral deprotonation), while 1,2,4-triazole has pKa values of 2.2 and 10.0, respectively—differences that propagate to the substituted derivatives and affect acidity, nucleophilicity, metal-binding affinity, and hydrogen-bonding geometry [1]. Furthermore, meta-substitution on the phenyl ring electronically decouples the triazole and epoxide moieties from direct resonance interaction, yielding a reactivity profile distinct from ortho- and para-substituted analogs [2]. These differences are not cosmetic; they can alter reaction kinetics, regioselectivity, and ultimate product performance in crosslinking, click-functionalization, or bioactivity applications. Substituting the 1,2,4-triazole isomer or a positional isomer without verification will introduce uncontrolled variables into any synthetic or formulation workflow.

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole: Differentiation Evidence


1,2,3- vs 1,2,4-Triazole pKa Comparison

The 1,2,3-triazole core of the target compound exhibits a conjugate acid pKa of 1.17 and a neutral N–H deprotonation pKa of 9.4, compared with pKa values of 2.2 and 10.0, respectively, for the 1,2,4-triazole core present in the isomeric comparator CAS 2411242-25-4 [1]. These differences of approximately 1 pKa unit in the acidic region and 0.6 pKa units in the basic region translate to a roughly 10-fold difference in protonation equilibrium at physiological or near-neutral pH, which can affect the compound's hydrogen-bond donor/acceptor capacity, metal-chelation strength, and suitability as a bioisostere in medicinal chemistry [1][2].

1,2,3-triazole pKa basicity isomer comparison heterocyclic chemistry

1,2,3- vs 1,2,4-Triazole XLogP3 Comparison

The target compound (1,2,3-triazole isomer) has a computed XLogP3-AA value of 1.0, while the 1,2,4-triazole isomer (CAS 2411242-25-4) has an XLogP3-AA of 1.3, both calculated using the XLogP3 3.0 algorithm within PubChem [1][2]. This ΔXLogP3 of 0.3 indicates that the 1,2,3-triazole isomer is measurably more polar, consistent with the larger dipole moment of 1H-1,2,3-triazole (~4.1 D) compared with 1,2,4-triazole (~3.2 D) [3].

lipophilicity XLogP3 partition coefficient triazole isomer physicochemical property

Meta vs Ortho/Para Substitution: Electronic Decoupling

The oxiran-2-ylmethoxy substituent is positioned at the meta (3-) position of the phenyl ring relative to the triazole N-substitution. In contrast, the para-substituted analog (1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole) and ortho-substituted analog (CAS 2411262-80-9) allow for direct resonance interaction between the electron-donating ether oxygen and the electron-withdrawing triazole ring through the aromatic π-system [1][2]. Meta substitution electronically insulates the triazole from the glycidyl ether group, resulting in a different Hammett substituent constant (σ_meta for –OCH2– vs. σ_para for –OCH2–) that quantitatively alters the electron density at the epoxide ring and thus its electrophilic reactivity toward nucleophiles [3].

meta-substitution positional isomer electronic effect Hammett resonance decoupling

Dual Orthogonal Reactivity: Epoxide Ring-Opening & Click Chemistry

The target compound presents two chemically orthogonal reactive sites: (i) a terminal epoxide capable of nucleophilic ring-opening by amines, thiols, alcohols, or carboxylates, and (ii) a 1,2,3-triazole ring that can serve as a ligand for transition metals, a hydrogen-bond acceptor/donor, or a substrate for further CuAAC click reactions if the triazole bears an alkyne handle [1][2]. This contrasts with simple mono-epoxide building blocks such as phenyl glycidyl ether, which lack the nitrogen-rich heterocyclic functionality, and with simple 1,2,3-triazoles that lack the epoxide reactive handle. The 1,2,3-triazole isomer specifically has been shown to form stable coordination complexes and to participate in anion-π interactions more effectively than the 1,2,4-triazole isomer due to differences in nitrogen atom arrangement and dipole orientation [3].

orthogonal reactivity epoxide click chemistry 1,2,3-triazole bifunctional building block

Sourcing Landscape: Niche Triazole-Epoxide Scaffold

As of April 2026, 1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole (CAS 2411252-49-6) is not listed in the catalogs of major international chemical suppliers (Sigma-Aldrich/Merck, Aladdin, etc.) and is primarily available through specialized research chemical vendors and custom synthesis services [1]. In contrast, the 1,2,4-triazole isomer (CAS 2411242-25-4) and positional analogs are similarly rare, but simpler triazole building blocks such as 1-phenyl-1H-1,2,3-triazole and glycidyl ethers are commodity chemicals. This supply landscape means that the target compound occupies a niche as a differentiated, non-commodity research intermediate whose procurement requires verification of isomer identity (1,2,3- vs. 1,2,4-triazole) and substitution pattern (meta vs. ortho/para) [2].

chemical sourcing supply chain rare building block procurement custom synthesis

1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole: Application Scenarios


Medicinal Chemistry: Bioisostere with Epoxide Handle

The 1,2,3-triazole core is a well-established amide bioisostere and pharmacophore in antifungal, anticancer, and anti-inflammatory drug discovery [1]. The target compound uniquely combines this privileged scaffold with a meta-substituted epoxide handle, enabling late-stage diversification via nucleophilic epoxide opening to install amine, alcohol, or thiol substituents without perturbing the triazole's pharmacophoric geometry. The 1,2,3-triazole isomer offers distinct hydrogen-bond acceptor topology (N2 and N3 nitrogen lone pairs) compared with the 1,2,4-triazole isomer, which can alter target binding affinity [2]. The computed XLogP3 of 1.0 (more polar than the 1,2,4-triazole isomer at 1.3) may favor aqueous solubility and reduce nonspecific protein binding in biochemical assays [3].

Polymer Science: Epoxy-Triazole Click Networks

The epoxide group serves as a cationic or anionic polymerization site, while the 1,2,3-triazole ring can participate in metal-coordination crosslinking or serve as a nitrogen-rich char-forming element in flame-retardant epoxy thermosets [1]. 1,2,3-Triazole-containing epoxy monomers have been shown to produce networks with enhanced thermal stability and intrinsic flame retardancy compared to conventional bisphenol A-based epoxies, due to the nitrogen content of the triazole ring promoting char formation during combustion [2]. The meta-substitution pattern electronically decouples the epoxide from the triazole, potentially affording more controlled polymerization kinetics than para-substituted analogs where resonance effects can alter epoxide electrophilicity [3].

Chemical Biology: Bifunctional Probe for Target ID

The orthogonal reactivity of the epoxide (covalent warhead for nucleophilic amino acid residues such as cysteine or serine) and the 1,2,3-triazole (bioorthogonal click handle for reporter tag attachment via CuAAC or SPAAC) makes this compound a candidate scaffold for designing activity-based probes [1]. The 1,2,3-triazole isomer is preferred over the 1,2,4-triazole for click chemistry applications because the CuAAC reaction specifically generates 1,4-disubstituted 1,2,3-triazoles, and the triazole product itself is biologically stable and resistant to metabolic degradation [2]. The meta-substituted epoxide offers a distinct steric and electronic environment at the reactive site compared with para or ortho analogs, which can be exploited to tune warhead reactivity and selectivity [3].

Agrochemical: Triazole-Epoxide for Fungicides

Triazolylmethyloxiranes are established intermediates in the synthesis of triazole fungicides, including epoxiconazole and related 14α-demethylase inhibitors [1]. The target compound's 1,2,3-triazole isomer provides a different hydrogen-bonding and dipole profile (dipole moment ~4.1 D for the parent 1,2,3-triazole vs. ~3.2 D for 1,2,4-triazole) that can alter target enzyme binding and potentially overcome resistance mechanisms that have emerged against conventional 1,2,4-triazole fungicides [2]. Patents from BASF and Bayer describe general methods for converting substituted oxiranes into triazole fungicides, establishing the industrial relevance of this compound class [3].

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